4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
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Overview
Description
4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Hydroxyethylation: The hydroxyethyl group is introduced via a reaction with ethylene oxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic ring.
Scientific Research Applications
4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzoic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Hydroxybenzoic acid: Does not contain the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethanol: A simpler molecule with similar functional groups but lacking the aromatic ring.
Uniqueness
4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is unique due to the combination of its trifluoromethyl and hydroxyethyl groups attached to a benzoic acid core. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJNKHTLXGSPU-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130534-97-3 |
Source
|
Record name | 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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